Target Engagement Specificity: Brassinazole vs. Uniconazole (CYP90B1 Binding Conformation)
Brassinazole exhibits a distinct binding conformation at the active site of CYP90B1 compared to the structurally similar inhibitor uniconazole. Crystal structures reveal that although both are triazole derivatives that inhibit BR biosynthesis, their binding modes are 'unexpectedly different' [1]. This structural differentiation translates to functional differences in enzyme inhibition and may explain variations in downstream biological activity and selectivity. The active site pocket of CYP90B1 changes shape and volume depending on the bound inhibitor, underscoring the non-fungible nature of these compounds [2].
| Evidence Dimension | CYP90B1 binding conformation |
|---|---|
| Target Compound Data | Unique binding conformation with distinct active site pocket geometry |
| Comparator Or Baseline | Uniconazole (UCZ): Significantly different binding conformation in the same enzyme |
| Quantified Difference | N/A (Qualitative difference in 3D structure); the shape and volume of the active site pocket varies depending on the bound inhibitor |
| Conditions | X-ray crystallography of recombinant Arabidopsis thaliana CYP90B1 protein complexes (PDB: 6A17 for brassinazole, PDB: 6A18 for uniconazole) at 2.30 Å resolution |
Why This Matters
This structural evidence confirms that brassinazole cannot be simply replaced by uniconazole in assays requiring specific BR pathway inhibition, as their distinct binding modes may yield different inhibitory profiles.
- [1] Fujiyama, K., Hino, T., Kanadani, M., Watanabe, B., Jae Lee, H., Mizutani, M., & Nagano, S. (2019). Structural insights into a key step of brassinosteroid biosynthesis and its inhibition. Nature Plants, 5(6), 589-594. View Source
- [2] RCSB PDB. (2018). Crystal structure of CYP90B1 in complex with brassinazole (PDB ID: 6A17). View Source
